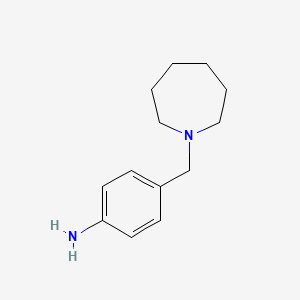

4-(Azepan-1-ylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(azepan-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMPFYOXEVRSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-(Azepan-1-ylmethyl)aniline" synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-(Azepan-1-ylmethyl)aniline

Introduction

This compound, also known as N-(4-aminobenzyl)azepane, is a versatile chemical intermediate with applications in medicinal chemistry and materials science.[1] Its structure, featuring a primary aromatic amine and a tertiary amine incorporated into a seven-membered azepane ring, makes it a valuable building block for the synthesis of more complex molecules, including potential drug candidates and functional materials. The azepane moiety, in particular, is of growing interest in drug discovery as it can impart unique conformational properties and improve pharmacokinetic profiles compared to more common five- or six-membered nitrogen heterocycles.[2] This guide provides a comprehensive overview of the synthetic protocol for this compound, focusing on the widely employed method of reductive amination.

Core Synthesis Strategy: Reductive Amination

The most direct and efficient route for the synthesis of this compound is the reductive amination of 4-aminobenzaldehyde with azepane. This reaction proceeds in two key stages: the formation of an intermediate iminium ion followed by its reduction to the final amine product.

Reaction Mechanism

The synthesis commences with the nucleophilic attack of the secondary amine (azepane) on the carbonyl carbon of 4-aminobenzaldehyde. This is followed by dehydration to form a resonance-stabilized iminium ion. The subsequent reduction of this iminium ion by a suitable reducing agent yields the desired tertiary amine, this compound.[3]

Diagram of the Reductive Amination Workflow

Caption: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol

This section details a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 4-Aminobenzaldehyde | C₇H₇NO | 121.14 |

| Azepane | C₆H₁₃N | 99.17 |

| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Saturated sodium bicarbonate solution | NaHCO₃ (aq) | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Amine: To the stirred solution, add azepane (1.1 eq). The mixture is stirred at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction Step: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm. The reaction is then stirred at room temperature for 12-24 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations.[4] It is less reactive towards aldehydes and ketones compared to sodium borohydride, which minimizes side reactions.[3][4]

-

Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and effectively dissolves the reactants.

-

Stoichiometry: A slight excess of the amine (azepane) is used to ensure the complete consumption of the limiting aldehyde. An excess of the reducing agent is necessary to drive the reduction of the iminium ion to completion.

-

Work-up: The use of sodium bicarbonate solution is to neutralize any remaining acidic species and quench the reducing agent.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the aniline ring, the benzylic methylene protons, and the protons of the azepane ring. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the azepane ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 204.32 g/mol .[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |

Alternative Synthetic Approaches

While reductive amination is the most common method, other strategies for the synthesis of substituted anilines and azepanes exist:

-

Alkylation of 4-aminobenzylamine: Direct alkylation of 4-aminobenzylamine with a suitable dihaloalkane could theoretically form the azepane ring, though this approach is often less efficient and prone to side reactions.

-

Reduction of a Nitro Precursor: An alternative two-step approach involves the reductive amination of 4-nitrobenzaldehyde with azepane, followed by the reduction of the nitro group to an amine. The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.[5]

Diagram of the Alternative Synthetic Route

Caption: An alternative two-step synthesis of this compound.

Safety Considerations

-

4-Aminobenzaldehyde: Can be harmful if swallowed or inhaled. May cause skin and eye irritation.

-

Azepane: Flammable liquid and vapor. Corrosive and may cause severe skin burns and eye damage.

-

Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Causes skin and eye irritation.

-

Dichloromethane: Suspected of causing cancer. Causes skin, eye, and respiratory irritation.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

The synthesis of this compound is reliably achieved through the reductive amination of 4-aminobenzaldehyde with azepane. This method is efficient, high-yielding, and utilizes readily available starting materials. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial for the success of the reaction. The final product is a valuable building block for further chemical synthesis, particularly in the realm of drug discovery and development.

References

- Application of the methodology in the preparation of azepane-based... - ResearchGate. (n.d.).

- Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Reductive Amination - Common Conditions. (n.d.).

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (n.d.).

- Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC - NIH. (n.d.).

- Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. (n.d.).

- Synthesis of N,N'-disubstituted 3-aminobenzo[c] and [d]azepin-2-ones as potent and specific farnesyl transferase inhibitors - PubMed. (n.d.).

- This compound dihydrochloride 50mg - Dana Bioscience. (n.d.).

- This compound - Benzene Compounds - Crysdot LLC. (n.d.).

- Supporting information - The Royal Society of Chemistry. (n.d.).

- US3819709A - Synthesis of n-methylaniline - Google Patents. (n.d.).

- (PDF) Preparation and Identification of Novel 1, 3-Oxazepine Derivatives by Cycloaddition Reactions [2+5] of Selected Carboxylic Acid Anhydrides with Imines Derived from 4-methyl aniline - ResearchGate. (n.d.).

- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents. (n.d.).

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).

- Reductive Amination, and How It Works - Master Organic Chemistry. (2017).

- synthesis of anilines - YouTube. (2020).

- Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... - ResearchGate. (n.d.).

- Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy) - ResearchGate. (n.d.).

- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC - NIH. (n.d.).

- Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed. (n.d.).

- Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023).

Sources

An In-Depth Technical Guide to 4-(Azepan-1-ylmethyl)aniline: Synthesis, Properties, and Research Perspectives

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Azepan-1-ylmethyl)aniline, a molecule with significant potential in medicinal chemistry and materials science. While specific literature on this compound is emerging, this document synthesizes established chemical principles to detail its probable synthesis, key chemical properties, and prospective applications. We will delve into the causality behind experimental choices, offering a robust framework for researchers investigating this and related structures.

Molecular Structure and Core Chemical Features

This compound, with the CAS Number 251552-19-9, possesses a unique molecular architecture combining a primary aromatic amine (aniline) with a saturated seven-membered heterocycle (azepane), linked by a methylene bridge. This structure imparts a combination of rigidity from the phenyl ring and conformational flexibility from the azepane moiety.

Table 1: Core Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 251552-19-9 | BLD Pharm[1] |

| Molecular Formula | C₁₃H₂₀N₂ | Calculated |

| Molecular Weight | 204.31 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar aniline derivatives |

| Solubility | Expected to have low solubility in water, but be soluble in organic solvents like ethanol and dimethylformamide. | Inferred from similar compounds[2] |

The key reactive centers of the molecule are the nucleophilic primary amine on the aniline ring and the tertiary amine within the azepane ring. The aromatic ring itself is susceptible to electrophilic substitution, with the amino group acting as a powerful activating director.

Proposed Synthesis: A Mechanistic Approach to Reductive Amination

The most logical and efficient synthetic route to this compound is through the reductive amination of 4-aminobenzaldehyde with azepane. This widely utilized reaction proceeds in two main stages: the formation of an imine intermediate, followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 4-aminobenzaldehyde and azepane.

Materials:

-

4-Aminobenzaldehyde

-

Azepane

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[3]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzaldehyde (1.0 eq) in DCM or DCE.

-

Imine Formation: Add azepane (1.0-1.2 eq) to the solution, followed by a catalytic amount of acetic acid to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours. The formation of the imine is a critical step for the success of the reaction.[3]

-

Reduction: In a separate flask, prepare a slurry of the reducing agent (1.2-1.5 eq of NaBH(OAc)₃ or NaBH₃CN) in the reaction solvent. Add this slurry portion-wise to the reaction mixture. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the iminium ion without affecting the aldehyde starting material.[3]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound via reductive amination.

Predicted Chemical Properties and Reactivity

A deep understanding of the chemical properties of this compound is essential for its application in research and development.

Basicity

The molecule possesses two basic nitrogen atoms: the aniline nitrogen and the azepane nitrogen. The aniline nitrogen is weakly basic due to the delocalization of its lone pair into the aromatic ring. In contrast, the tertiary amine within the azepane ring is a stronger base, comparable to other trialkylamines. This differential basicity can be exploited in selective reactions and for purification purposes.

Reactivity of the Aniline Moiety

The primary amine and the activating nature of the amino group dominate the reactivity of the aromatic ring.

-

N-Functionalization: The primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups.

-

Electrophilic Aromatic Substitution: The amino group is a strong ortho-, para-director, making the positions ortho to the aminomethyl group highly susceptible to electrophilic attack (e.g., halogenation, nitration, sulfonation).

Spectroscopic Characterization (Predicted)

-

¹H NMR: Expect to see characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,4-disubstituted benzene ring. The methylene bridge protons would likely appear as a singlet. The protons on the azepane ring would exhibit complex multiplets due to their conformational flexibility.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the methylene bridge carbon, and the carbons of the azepane ring.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹) and C-N stretching bands.

-

Mass Spectrometry: The molecular ion peak would be readily identifiable, and fragmentation patterns would likely involve cleavage at the benzylic position.

Potential Applications and Research Directions

While specific applications for this compound are not yet widely documented, its structural motifs suggest significant potential in several areas of chemical research.

Pharmaceutical Development

Many biologically active compounds feature aniline and saturated heterocyclic moieties. The combination present in this molecule makes it an attractive scaffold for the synthesis of novel therapeutic agents. Similar structures have been investigated for their roles as intermediates in the development of drugs targeting a range of conditions. For instance, related aniline derivatives are crucial intermediates in the synthesis of anti-migraine and anti-ulcer medications.[4]

Materials Science

The reactivity of the primary amine allows for the incorporation of this molecule into polymeric structures. It could serve as a monomer or a cross-linking agent in the development of advanced polymers and coatings with tailored properties.

Agrochemicals

The structural features of this compound are also found in some agrochemicals. Further derivatization could lead to the discovery of new herbicides or pesticides.[5]

Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling this compound. Based on the known hazards of aniline and its derivatives, the following should be considered:

-

Toxicity: Aniline and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before handling this compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its straightforward synthesis via reductive amination, coupled with the versatile reactivity of its aniline and azepane functionalities, makes it a valuable building block for further chemical exploration. This guide provides a foundational understanding to empower researchers to unlock the full potential of this molecule in drug discovery, materials science, and beyond.

References

- Thermo Fisher Scientific.

- CDH Fine Chemical.

- Fisher Scientific.

- ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. (2024-04-09). [Link]

- Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

- Organic Chemistry Portal.

- Carl ROTH.

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]

An In-depth Technical Guide to 4-(Azepan-1-ylmethyl)aniline (CAS 251552-19-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Azepan-1-ylmethyl)aniline, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document delves into its chemical properties, outlines a robust synthesis protocol via reductive amination, details methods for its analytical characterization, and explores its current and prospective applications in drug discovery. As a molecule combining the structural features of an aniline and a saturated seven-membered azepane ring, it serves as a valuable building block for the synthesis of complex molecular architectures with diverse biological activities. This guide is intended to be a foundational resource for researchers engaged in the synthesis and application of novel aniline and azepane derivatives.

Introduction: The Structural and Functional Significance of this compound

This compound (CAS 251552-19-9) is a substituted aniline derivative characterized by the presence of an azepane ring linked to the aniline moiety through a methylene bridge. The aniline functional group is a cornerstone in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. The primary aromatic amine provides a reactive handle for a multitude of chemical transformations.

The azepane moiety, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its flexible, three-dimensional structure allows for comprehensive exploration of chemical space, often leading to enhanced binding affinity and improved pharmacokinetic profiles of drug candidates. Azepane-containing compounds have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-Alzheimer's disease properties. The incorporation of the azepane ring into the aniline structure imparts a unique combination of lipophilicity and basicity, making this compound a compelling starting material for the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 251552-19-9 | Sigma-Aldrich |

| Molecular Formula | C₁₃H₂₀N₂ | Sigma-Aldrich |

| Molecular Weight | 204.32 g/mol | Sigma-Aldrich |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | - |

| Boiling Point | Predicted: >300 °C at 760 mmHg | - |

| Melting Point | Not available in literature | - |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform; sparingly soluble in water | - |

| InChI Key | SGMPFYOXEVRSHS-UHFFFAOYSA-N | Sigma-Aldrich |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.00-7.10 (d, 2H, Ar-H)

-

δ 6.60-6.70 (d, 2H, Ar-H)

-

δ 3.60 (s, 2H, Ar-CH₂-N)

-

δ 3.50 (br s, 2H, -NH₂)

-

δ 2.60-2.70 (t, 4H, -N-CH₂- of azepane)

-

δ 1.50-1.70 (m, 8H, -CH₂- of azepane)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 145.0 (C-NH₂)

-

δ 130.0 (Ar-CH)

-

δ 129.0 (Ar-C)

-

δ 115.0 (Ar-CH)

-

δ 60.0 (Ar-CH₂)

-

δ 55.0 (-N-CH₂- of azepane)

-

δ 28.0 (-CH₂- of azepane)

-

δ 27.0 (-CH₂- of azepane)

-

-

IR (KBr, cm⁻¹):

-

3450-3300 (N-H stretch, primary amine)

-

3050-3000 (C-H stretch, aromatic)

-

2950-2850 (C-H stretch, aliphatic)

-

1620 (N-H bend, primary amine)

-

1520 (C=C stretch, aromatic)

-

1250 (C-N stretch)

-

-

Mass Spectrometry (EI):

-

m/z 204 (M⁺)

-

m/z 106 (fragment corresponding to the cleavage of the benzylic C-N bond)

-

m/z 98 (azepane-CH₂⁺ fragment)

-

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the reductive amination of 4-aminobenzaldehyde with azepane. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

An alternative two-step approach involves the reductive amination of 4-nitrobenzaldehyde with azepane, followed by the reduction of the nitro group to an amine. This can be advantageous if the starting nitro compound is more readily available or cost-effective.

Reductive Amination Protocol

This protocol details the synthesis from 4-aminobenzaldehyde and azepane.

Diagram 1: Synthetic Workflow for this compound

Caption: Reductive amination workflow.

Materials and Reagents:

-

4-Aminobenzaldehyde

-

Azepane

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in methanol, add azepane (1.1 eq) at room temperature.

-

Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: To the aqueous residue, add ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural combination of an aniline and an azepane ring makes this compound a highly attractive building block in drug discovery. While specific biological activity for this exact molecule is not extensively reported in peer-reviewed literature, its structural motifs are present in numerous biologically active compounds.

Potential Therapeutic Areas:

-

Oncology: Aniline derivatives are integral to many kinase inhibitors used in cancer therapy. The azepane moiety can be used to probe and occupy hydrophobic pockets in enzyme active sites, potentially leading to increased potency and selectivity.

-

Central Nervous System (CNS) Disorders: The azepane scaffold is found in several CNS-active drugs. Its conformational flexibility can be advantageous for interacting with complex receptor binding sites.

-

Infectious Diseases: Substituted anilines have been investigated for their antibacterial and antifungal properties. The basic nitrogen of the azepane ring can enhance cell permeability and interaction with bacterial targets.

Diagram 2: Hypothetical Drug Discovery Pathway

Caption: Drug discovery process.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Classification: Irritant.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant untapped potential. Its straightforward synthesis via reductive amination and the presence of two key pharmacophores—the aniline and azepane moieties—make it an ideal candidate for the generation of diverse chemical libraries for drug discovery. This technical guide provides a solid foundation for researchers to explore the synthesis, characterization, and application of this promising molecule in their respective fields. Further investigation into its biological activities is warranted and could lead to the discovery of novel therapeutic agents.

References

- Reductive Amin

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Selective Method. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

"4-(Azepan-1-ylmethyl)aniline" molecular weight

An In-Depth Technical Guide to 4-(Azepan-1-ylmethyl)aniline: Synthesis, Characterization, and Medicinal Chemistry Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to developing novel therapeutics with enhanced efficacy and specificity. This compound emerges as a compound of significant interest, integrating two key pharmacophoric motifs: the versatile aniline ring and the seven-membered saturated heterocycle, azepane. The aniline moiety is a foundational structure in medicinal chemistry, present in numerous approved drugs, though its use often necessitates careful consideration of metabolic stability.[1][2] The azepane ring, a less common but increasingly important saturated heterocycle, is a core component of over 20 FDA-approved drugs and is recognized for imparting favorable physicochemical properties and enabling unique three-dimensional vectoral exits for substituent placement.[3][4][5]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide detailed, field-proven protocols for its synthesis and purification, outline robust analytical methodologies for its characterization, and explore its potential as a valuable building block in medicinal chemistry.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 204.31 g/mol | [6] |

| Molecular Formula | C₁₃H₂₀N₂ | [6] |

| CAS Number | 251552-19-9 | [6] |

| Appearance | Expected to be a solid or oil | - |

| SMILES | NC1=CC=C(CN2CCCCCC2)C=C1 | - |

| InChI Key | SGMPFYOXEVRSHS-UHFFFAOYSA-N | [6] |

Synthesis: Reductive Amination Pathway

The synthesis of this compound can be efficiently achieved via a reductive amination reaction. This widely utilized transformation forms a new carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by reduction of the intermediate imine. This method is favored for its high yields and operational simplicity.

The selected pathway involves the reaction of 4-aminobenzaldehyde with azepane (hexamethyleneimine) to form an intermediate iminium ion, which is then reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is the reagent of choice as it is less sensitive to acidic conditions than other borohydrides, allowing the reaction to proceed efficiently under the slightly acidic conditions that favor iminium ion formation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add azepane (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Progression: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of this compound.

Purification of a Tertiary Amine

The crude product, a tertiary amine, often contains unreacted starting materials or side products. Due to the basic nature of the amine, purification by standard silica gel chromatography can be challenging, leading to peak tailing and poor separation.[7][8] To mitigate this, the mobile phase is typically modified with a small amount of a competing amine, like triethylamine (TEA), or an amine-functionalized stationary phase is used.

Experimental Protocol: Flash Column Chromatography

-

Column Preparation: Select a silica gel column. Pre-equilibrate the column with the starting mobile phase (e.g., 99:1 Hexane:Ethyl Acetate with 0.1% Triethylamine).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM and adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the column.

-

Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., a gradient from 1% to 50% Ethyl Acetate in Hexane, with a constant 0.1% TEA).

-

Fraction Collection: Collect fractions based on the UV absorbance profile (if the compound is UV active) or by TLC analysis of the eluted fractions.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

An alternative to silica gel is to use basic alumina as the stationary phase, which can improve the chromatography of basic compounds without the need for mobile phase modifiers.[9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the aniline ring (typically in the δ 6.5-7.5 ppm range). The methylene bridge protons (-CH₂-) would likely appear as a singlet around δ 3.5-4.0 ppm. The protons on the azepane ring will appear as multiplets in the upfield region (δ 1.5-3.0 ppm). The amine (-NH₂) protons will present as a broad singlet, the chemical shift of which can vary.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (δ 110-150 ppm) and the aliphatic carbons of the methylene bridge and the azepane ring (δ 25-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 205.33.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural confirmation. A likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common fragmentation route for such structures.

Proposed ESI-MS/MS Fragmentation Pathway

Caption: A plausible fragmentation pathway for protonated this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reversed-phase method is typically suitable.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile (ACN), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape for the basic analyte.[10]

-

Gradient Example: Start with 5% ACN in water and ramp up to 95% ACN over 20 minutes.

-

Detection: UV detection at a wavelength where the aniline chromophore absorbs, typically around 254 nm.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The azepane motif is a key component in a variety of biologically active compounds with applications as anticancer, antimicrobial, and anti-Alzheimer's agents.[4][11]

-

Scaffold for Library Synthesis: This compound serves as an excellent building block. The primary aniline amine can be readily functionalized through reactions such as acylation, sulfonylation, or further alkylation, allowing for the rapid generation of a library of diverse analogs for biological screening.

-

CNS Agents: The lipophilicity and three-dimensional nature of the azepane ring can be advantageous for designing compounds that cross the blood-brain barrier, making this scaffold attractive for developing agents targeting the central nervous system.[11]

-

Enzyme Inhibitors: The azepane ring can occupy hydrophobic pockets in enzyme active sites, while the aniline portion can be modified to form key hydrogen bonds or other interactions with the target protein. For instance, various aniline derivatives have been explored as kinase inhibitors.

The strategic incorporation of the azepane moiety can lead to improved pharmacokinetic properties, such as metabolic stability and solubility, when compared to more traditional ring systems.[3]

Conclusion

This compound is a valuable chemical entity with a molecular weight of 204.31 g/mol . Its synthesis is straightforward via reductive amination, and while its purification requires consideration of its basicity, established protocols can yield highly pure material. The combination of the synthetically tractable aniline group and the pharmacologically relevant azepane ring makes this compound a compelling scaffold for the design and discovery of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols for researchers to effectively synthesize, purify, and characterize this promising building block for their drug development programs.

References

- Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (n.d.). MDPI.

- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494.

- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). ResearchGate.

- Recent Advances on the Synthesis of Azepane-Based Compounds. (2021). ResearchGate.

- Contents Table. (n.d.). The Royal Society of Chemistry.

- Process for the purification of tertiary amines. (n.d.). Google Patents.

- Is there an easy way to purify organic amines? (2023, January 19). Biotage.

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Human Metabolome Database.

- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.

- Amine workup. (2024, March 12). Reddit.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Cresset Group.

- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025, August 6). ResearchGate.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 25). PMC - NIH.

- Supporting information. (n.d.). The Royal Society of Chemistry.

Sources

- 1. massbank.eu [massbank.eu]

- 2. rsc.org [rsc.org]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Azepan-1-ylmethyl-phenylamine | 251552-19-9 [sigmaaldrich.com]

- 7. biotage.com [biotage.com]

- 8. biotage.com [biotage.com]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 4-(Azepan-1-ylmethyl)aniline for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of the physicochemical properties of novel chemical entities is paramount to their successful development. Among these properties, solubility stands out as a critical determinant of a compound's therapeutic potential, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive technical overview of 4-(Azepan-1-ylmethyl)aniline, a compound of interest for its potential applications in medicinal chemistry.

While extensive quantitative solubility data for this compound is not widely published, this document serves as a detailed manual for researchers. It outlines the theoretical principles governing its solubility, provides robust, step-by-step protocols for its experimental determination, and offers insights into the interpretation and application of this crucial data. The objective is to empower scientists and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize the solubility profile of this and similar amine-containing compounds.

Physicochemical Profile and Structural Insights

The molecular structure of this compound dictates its fundamental physicochemical characteristics. The presence of a primary aromatic amine (the aniline moiety) and a tertiary aliphatic amine (the azepane ring) provides key functional groups that influence its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 251552-19-9 | [1][2] |

| Molecular Formula | C13H20N2 | Inferred from structure |

| Molecular Weight | 204.31 g/mol | Inferred from structure |

| Appearance | Not specified; likely an oil or low-melting solid | General knowledge |

| Predicted pKa | The aniline amine is weakly basic; the azepane amine is a stronger base. | General chemical principles |

The aniline portion of the molecule, with its lone pair of electrons on the nitrogen atom, is basic and can be protonated in acidic conditions.[3] The azepane ring, a saturated seven-membered heterocycle, also contains a basic nitrogen atom. The overall solubility of the molecule will be significantly influenced by the pH of the aqueous environment, as the formation of a salt upon protonation dramatically increases water solubility.[4][5]

The Theoretical Framework of Solubility

The solubility of a drug candidate is not an intrinsic constant but is dependent on the interplay between the compound's structure and the properties of the solvent.[6] Several factors are critical to understanding and predicting the solubility of this compound.

-

pH and Ionization: As a basic compound, this compound will exhibit significantly higher solubility in acidic aqueous solutions compared to neutral or basic solutions.[5][7] In an acidic environment, the amine functional groups become protonated, forming a more polar, charged species that interacts favorably with polar water molecules.[8] This pH-dependent solubility is a crucial consideration for oral drug absorption, as the compound will experience a wide range of pH environments in the gastrointestinal tract.[5]

-

Polarity and the "Like Dissolves Like" Principle: The polarity of both the solute and the solvent is a primary driver of solubility.[7] this compound possesses both non-polar (the benzene ring and aliphatic portions of the azepane ring) and polar (the amine groups) characteristics. Therefore, it is expected to have some degree of solubility in a range of solvents.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atoms in the aniline and azepane moieties can act as hydrogen bond acceptors, leading to favorable interactions and increased solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds but do not donate them. They are generally good solvents for a wide range of organic molecules.

-

Non-Polar Solvents (e.g., toluene, hexane): Solubility in these solvents is expected to be lower and driven by van der Waals interactions with the non-polar regions of the molecule.

-

-

Temperature: For most solid organic compounds, solubility increases with temperature, as the dissolution process is typically endothermic.[5][7] However, this relationship must be determined empirically, as some compounds can exhibit exothermic dissolution.[7]

Experimental Determination of Solubility

In drug discovery and development, solubility is typically assessed using two distinct but complementary approaches: kinetic and thermodynamic solubility assays.[6][9]

Kinetic Solubility

Kinetic solubility is a high-throughput measurement used in the early stages of drug discovery to quickly assess the solubility of compounds.[6][10] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[9] This method is prone to yielding higher, supersaturated values but is invaluable for ranking compounds and identifying potential solubility liabilities early on.[11]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[12]

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.[13]

-

Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Mixing and Incubation: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.[10][13]

-

Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[6]

-

Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is first observed.

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent at equilibrium.[14][15] It is a more time-consuming but accurate measurement that is critical for lead optimization and pre-formulation activities.[15] The most common method for determining thermodynamic solubility is the shake-flask method.[10]

-

Preparation: Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., water, PBS pH 7.4, simulated gastric fluid, organic solvents).

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[14][16] The presence of undissolved solid should be visible throughout the incubation.

-

Separation of Solid: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[10]

-

Quantification: Prepare a series of dilutions of the clear supernatant.

-

Analysis: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

-

Data Analysis: Construct a calibration curve from standards of known concentration. Use this curve to determine the concentration of this compound in the saturated solution, which represents its thermodynamic solubility.

Sources

- 1. 251552-19-9|this compound|BLD Pharm [bldpharm.com]

- 2. 251552-19-9 | this compound - AiFChem [aifchem.com]

- 3. embibe.com [embibe.com]

- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 8. microscopemaster.com [microscopemaster.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. evotec.com [evotec.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-(Azepan-1-ylmethyl)aniline

Introduction: The Structural Imperative

In the landscape of drug discovery and materials science, the unambiguous confirmation of molecular structure is the bedrock upon which all subsequent research is built. For a molecule such as 4-(Azepan-1-ylmethyl)aniline, which incorporates a flexible saturated heterocycle, a benzylic linker, and a primary aromatic amine, its chemical and biological properties are intrinsically tied to this specific arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating such structures in solution.[1][2] It provides a detailed atom-by-atom map of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

This guide offers a detailed exploration of the ¹H and ¹³C NMR spectral data expected for this compound. We will move beyond a simple recitation of data, delving into the rationale behind experimental choices and the fundamental principles that govern the interpretation of the spectra. This document is intended for researchers and scientists who require a practical and theoretical understanding of how to acquire, interpret, and validate the structure of this compound and analogous molecules.

Part 1: Foundational Principles of NMR-Based Elucidation

An NMR spectrum is a rich source of information, with four key observables providing the necessary clues for structural assignment.[1]

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus.[3] Electron-withdrawing groups or proximity to π-systems (like an aromatic ring) "deshield" a nucleus, causing it to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups "shield" the nucleus, moving its signal upfield.[4]

-

Signal Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal. This allows for a quantitative count of the protons in each unique chemical environment.

-

Spin-Spin Coupling (Multiplicity): The magnetic field of one nucleus influences its neighbors through the intervening chemical bonds. This interaction splits a single resonance into a multiplet (e.g., doublet, triplet, quartet). The splitting pattern, governed by the "n+1 rule," reveals the number (n) of adjacent, non-equivalent protons.[2][3]

-

¹³C NMR Spectroscopy: Due to the low natural abundance of ¹³C, spectra are typically acquired with broadband proton decoupling. This results in each unique carbon environment appearing as a single line, simplifying the spectrum. The chemical shift range for ¹³C is much larger (~0-220 ppm) than for ¹H, providing excellent signal dispersion.

Part 2: Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous experimental approach.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent dissolving power for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, particularly as it allows for the clear observation of exchangeable protons like those of the -NH₂ group.

-

Standard Addition (Optional but Recommended): Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. This provides an absolute reference point for the chemical shift axis.[5]

-

Transfer and Filtration: Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the tube.

Data Acquisition

The following are typical parameters for a 400 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans. A higher number of scans increases the signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled single pulse (zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 128-1024 scans. More scans are required due to the low natural abundance of ¹³C.

-

Part 3: Spectral Analysis and Interpretation

The core of the analysis involves assigning each signal in the ¹H and ¹³C spectra to a specific set of atoms within the molecule.

Molecular Structure and Atom Labeling

For clarity, the unique protons and carbons of this compound are labeled as shown below.

Caption: Labeled structure of this compound for NMR assignments.

¹H NMR Spectrum: Detailed Analysis

The proton NMR spectrum provides a wealth of information regarding the connectivity and electronic environment of the hydrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H3 / H5 | 6.95 - 7.10 | d (J ≈ 8.4 Hz) | 2H | Aromatic CH | Ortho to the electron-donating -CH₂-azepane group, deshielded by the aromatic ring current. |

| H2 / H6 | 6.60 - 6.75 | d (J ≈ 8.4 Hz) | 2H | Aromatic CH | Ortho to the strongly electron-donating -NH₂ group, significantly shielded. |

| NH₂ | ~3.60 | br s | 2H | Amine Protons | Broad signal due to chemical exchange and quadrupolar coupling with ¹⁴N. Shift is concentration-dependent. |

| H7 | ~3.55 | s | 2H | Methylene Bridge (-CH₂-) | Benzylic position deshields these protons. Appears as a singlet as there are no adjacent protons. |

| H8 / H12 | ~2.55 | t (broad) | 4H | Azepane CH₂ (α to N) | Deshielded due to the inductive effect of the adjacent nitrogen atom. |

| H9-H11 | ~1.50 - 1.70 | m | 6H | Azepane CH₂ (β, γ to N) | Complex, overlapping multiplet in the standard aliphatic region, shielded from heteroatoms. |

-

Aromatic Region (6.5-7.5 ppm): The 1,4-disubstituted (para) pattern of the aniline ring gives rise to two distinct signals, each integrating to 2H. These often appear as two doublets, forming a characteristic AA'BB' system. The protons H2/H6, being ortho to the powerful electron-donating amino group, are expected to be significantly shielded (upfield) compared to H3/H5, which are ortho to the less activating alkyl substituent.[7]

-

Methylene Bridge (H7, ~3.55 ppm): The two protons of the -CH₂- linker are chemically equivalent and are situated in a benzylic position, which places their resonance downfield from typical aliphatic protons. With no adjacent protons to couple with, this signal is expected to be a sharp singlet.

-

Azepane Ring (1.5-2.6 ppm): The seven-membered ring exhibits three sets of chemically different protons. The four protons on the carbons alpha to the nitrogen (H8/H12) are the most deshielded due to the nitrogen's electron-withdrawing inductive effect. The remaining six protons on the β and γ carbons (H9, H10, H11) are in a more standard aliphatic environment and will likely appear as a broad, overlapping multiplet that is difficult to resolve without advanced techniques.[8]

-

Amine Protons (NH₂, ~3.60 ppm): The protons of the primary amine often appear as a broad singlet. The chemical shift is highly variable and depends on solvent, concentration, and temperature. The broadness arises from rapid chemical exchange with trace amounts of water and quadrupolar broadening from the adjacent ¹⁴N nucleus.

¹³C NMR Spectrum: Detailed Analysis

The proton-decoupled ¹³C spectrum confirms the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Label | Predicted δ (ppm) | Assignment | Rationale |

| C1 | ~145.5 | Aromatic C (ipso to -NH₂) | Quaternary carbon attached to the strongly electron-donating amino group. |

| C4 | ~129.5 | Aromatic C (ipso to -CH₂-) | Quaternary carbon, less shielded than C1. |

| C3 / C5 | ~129.0 | Aromatic CH | Standard aromatic CH resonance. |

| C2 / C6 | ~115.0 | Aromatic CH | Shielded by the ortho -NH₂ group. |

| C7 | ~63.5 | Methylene Bridge (-CH₂-) | Benzylic carbon resonance. |

| C8 / C12 | ~55.0 | Azepane CH₂ (α to N) | Deshielded by the adjacent nitrogen atom. |

| C9 / C11 | ~28.0 | Azepane CH₂ (β to N) | Typical aliphatic carbon resonance. |

| C10 | ~26.5 | Azepane CH₂ (γ to N) | Aliphatic carbon furthest from the nitrogen, expected to be the most shielded carbon in the azepane ring. |

-

Aromatic Carbons (115-146 ppm): Four signals are expected for the six aromatic carbons due to molecular symmetry. The two quaternary carbons (C1 and C4), which are not attached to protons, typically have lower intensity signals. C1, attached to the nitrogen, will be significantly affected by its electronic properties. The CH carbons (C2/C6 and C3/C5) are distinguished by their substitution pattern, with C2/C6 being shielded by the ortho-amino group.

-

Aliphatic Carbons (26-64 ppm): The three distinct carbon environments of the azepane ring and the single methylene bridge carbon are clearly resolved. The deshielding effect of the nitrogen atom is evident, with the chemical shift decreasing in the order C7 > C8/C12 > C9/C11 > C10.

Part 4: Workflow for Structural Confirmation

While 1D NMR is powerful, complex structures benefit from a multi-faceted approach for unambiguous confirmation. Two-dimensional (2D) NMR experiments can definitively establish atomic connectivity.

Caption: Logical workflow for NMR-based structure elucidation and verification.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would be used to confirm the H2-H3 coupling in the aromatic ring and trace the connectivity through the azepane ring protons (e.g., H8 coupled to H9).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to. It would definitively link, for example, the proton signal at ~3.55 ppm (H7) to the carbon signal at ~63.5 ppm (C7).

Conclusion

The NMR spectral data of this compound present a distinct set of spectroscopic signatures that are fully consistent with its molecular architecture. The characteristic AA'BB' pattern in the aromatic region, the benzylic singlet of the methylene bridge, and the differentiated signals of the azepane ring provide a robust fingerprint for identification. By systematically analyzing the chemical shifts, integrations, and coupling patterns of both the ¹H and ¹³C spectra, researchers can confidently verify the structure and assess the purity of this compound, ensuring the integrity of any subsequent scientific investigation.

References

- Scribd. N-Benzalaniline NMR Spectroscopy Study.

- ScienceOpen. Supporting Information for various organic compounds including NMR experimental details.

- ResearchGate. Request PDF | NMR Spectra of Anilines.

- Semantic Scholar. 13C NMR calculations on azepines and diazepines.

- Thieme. Azepines.

- Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.

- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- University College London (UCL). Chemical shifts.

- Royal Society of Chemistry. Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen.

- SciSpace. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino.

- University of Nebraska–Lincoln (UNL) Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination.

- Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine.

- Chemistry LibreTexts. NMR Spectroscopy.

Sources

- 1. bionmr.unl.edu [bionmr.unl.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. azooptics.com [azooptics.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

"4-(Azepan-1-ylmethyl)aniline" IR spectroscopy analysis

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 4-(Azepan-1-ylmethyl)aniline

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is a cornerstone of innovation and safety. This compound, a molecule featuring a unique combination of a primary aromatic amine, a tertiary amine integrated into a seven-membered azepane ring, and a para-substituted benzene core, presents a compelling subject for spectroscopic analysis.[1] Its utility as a building block in the synthesis of bioactive compounds, particularly for central nervous system agents, necessitates a robust and reliable method for structural verification.[1]

Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for this purpose.[2][3] By probing the vibrational modes of a molecule's covalent bonds, IR spectroscopy provides a distinct "fingerprint," revealing the presence and arrangement of its functional groups.[4][5] This guide offers a comprehensive, field-proven approach to the IR spectroscopic analysis of this compound, designed for researchers and scientists who require not just data, but a deep understanding of the underlying molecular dynamics. We will dissect the molecule's structure to predict its spectral features, outline a rigorous experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and provide a framework for a self-validating interpretation of the resulting spectrum.

Section 1: Molecular Structure and Predicted Vibrational Modes

The analytical power of IR spectroscopy lies in its ability to correlate specific absorption bands with the vibrations of particular functional groups.[4] The structure of this compound is a composite of several key groups, each with its own characteristic vibrational frequencies. A systematic analysis begins with deconstructing the molecule into these components.

Logical Flow: From Structure to Spectrum

The following diagram illustrates the logical workflow for predicting the IR spectrum of this compound, starting from its constituent functional groups.

Caption: Deconstruction of this compound into its functional components and their corresponding IR vibrational modes.

1.1. The Primary Aromatic Amine (-NH₂): The aniline moiety is a primary source of highly characteristic IR bands.

-

N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching of the N-H bonds.[6][7] For aromatic amines, these bands typically appear at slightly higher frequencies than their aliphatic counterparts.[8][9] The presence of two sharp, medium-intensity peaks in this region is a definitive marker for the -NH₂ group.

-

N-H Bending (Scissoring): A strong in-plane bending or "scissoring" vibration is expected in the 1650-1580 cm⁻¹ range.[6][10] This band can sometimes be sharp and may overlap with the aromatic C=C stretching region.

-

N-H Wagging: A broad, strong absorption due to out-of-plane N-H wagging is characteristic of primary amines and typically appears in the 910-665 cm⁻¹ range.[6]

-

Aromatic C-N Stretching: The stretching vibration of the carbon-nitrogen bond connecting the amine to the benzene ring is expected to be strong and appear in the 1335-1250 cm⁻¹ range.[6][11]

1.2. The Tertiary Aliphatic Amine (Azepane and Methylene Bridge): The azepane ring nitrogen and its connection to the benzyl group form a tertiary amine.

-

Absence of N-H Bands: The most telling feature of a tertiary amine is the complete absence of N-H stretching and bending vibrations.[6][12][13] This negative evidence is crucial for confirming the structure.

-

Aliphatic C-N Stretching: The stretching of the C-N bonds within the aliphatic portion of the molecule will produce medium to weak bands in the 1250-1020 cm⁻¹ region.[6][11] These may be less intense and harder to assign definitively than the aromatic C-N stretch due to lower bond polarity and their location in the complex "fingerprint region."[13][14]

1.3. The Para-Substituted Benzene Ring: The disubstituted aromatic ring provides several key signals.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring gives rise to sharp, weak-to-medium absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[14][15] These are usually distinguishable from the stronger aliphatic C-H stretches that appear just below 3000 cm⁻¹.

-

Aromatic C=C Ring Stretching: The benzene ring exhibits characteristic in-plane C=C stretching vibrations, which appear as a pair of sharp, medium-intensity bands around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[14][16]

-

Overtone/Combination Bands: Weak absorption patterns in the 2000-1665 cm⁻¹ region are characteristic of aromatic substitution.[14][17] While weak, the shape of these bands can help confirm the substitution pattern.

-

C-H Out-of-Plane (OOP) Bending: This is one of the most diagnostic signals for determining the substitution pattern on a benzene ring.[16] For a para-substituted (1,4-disubstituted) ring, a strong, sharp band is expected in the 860-790 cm⁻¹ range.[18]

1.4. The Saturated Aliphatic System (Azepane Ring and -CH₂- Bridge): The seven-membered azepane ring and the methylene (-CH₂-) linker contribute distinct C-H signals.

-

Aliphatic C-H Stretching: Strong, sharp absorptions are expected in the 2960-2850 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the C-H bonds in the CH₂ groups.[14][15] These are typically the most intense bands in the high-frequency region of the spectrum.

-

CH₂ Bending (Scissoring): The scissoring vibration of the methylene groups is expected to produce a medium-intensity band around 1470-1440 cm⁻¹.[19]

Section 2: Data Summary and Predicted Spectrum

Synthesizing the above analysis, we can construct a table of expected IR absorption bands for this compound. This table serves as a predictive reference against which an experimental spectrum can be validated.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Notes |

| 3450-3350 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium, Sharp | Doublet peak; higher frequency band |

| 3350-3250 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium, Sharp | Doublet peak; lower frequency band |

| 3100-3000 | C-H Stretch | Aromatic (Benzene Ring) | Weak to Medium, Sharp | Appears just to the left of aliphatic C-H stretches |

| 2960-2850 | C-H Stretch | Aliphatic (Azepane, -CH₂-) | Strong, Sharp | Typically multiple sharp peaks |

| 1650-1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium to Strong | May overlap with C=C ring stretch |

| 1620-1585 | C=C Ring Stretch | Aromatic (Benzene Ring) | Medium, Sharp | Often appears as a pair with the ~1500 cm⁻¹ band |

| 1520-1470 | C=C Ring Stretch | Aromatic (Benzene Ring) | Medium, Sharp | Often appears as a pair with the ~1600 cm⁻¹ band |

| 1470-1440 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) | Medium | Confirms presence of methylene groups |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong | Diagnostic for the aryl-N bond |

| 1250-1020 | C-N Stretch | Aliphatic Tertiary Amine | Weak to Medium | Located in the complex fingerprint region |

| 910-665 | N-H Wag (Out-of-Plane) | Primary Aromatic Amine | Strong, Broad | Confirms primary amine |

| 860-790 | C-H Out-of-Plane Bend | p-Substituted Benzene | Strong, Sharp | Diagnostic for 1,4-disubstitution pattern |

Section 3: Experimental Protocol - ATR-FTIR Analysis

For robust and reproducible data, the Attenuated Total Reflectance (ATR) sampling technique is highly recommended. Its primary advantages are the minimal sample preparation required and the high quality of spectra obtained for solids and liquids.[20][21][22]

Objective: To acquire a high-quality mid-infrared spectrum of this compound from 4000 cm⁻¹ to 600 cm⁻¹.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Workflow for ATR-FTIR Data Acquisition

Caption: Step-by-step experimental workflow for acquiring an IR spectrum using an ATR accessory.

Detailed Methodology:

-

Instrument Preparation and Cleaning:

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

Thoroughly clean the surface of the ATR crystal (e.g., diamond) with a suitable solvent like isopropanol or ethanol using a soft, lint-free wipe. This is critical to remove any residues from previous analyses.

-

-

Background Collection (Self-Validating System):

-

With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench response.[4]

-

Causality: The instrument software will automatically ratio the sample scan against this background, thereby removing instrument and atmospheric signals from the final spectrum and isolating the sample's absorptions. A new background should be collected periodically, especially if lab conditions change.

-

-

Sample Application:

-

Place a small amount of solid this compound powder (typically 1-2 mg is sufficient) directly onto the center of the ATR crystal.[23]

-

Trustworthiness: The ATR technique probes only the first few microns of the sample surface.[24] Therefore, ensuring the sample is representative of the bulk material is crucial for accurate analysis.

-

-

Ensuring Optimal Contact:

-

Lower the integrated press arm of the ATR accessory and apply consistent pressure to the sample. This ensures intimate contact between the solid sample and the crystal surface.[21]

-

Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum.[21] Insufficient contact results in weak, distorted signals.

-

-

Data Acquisition:

-

Collect the sample spectrum. A typical acquisition consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio of the spectrum, making weaker bands more discernible.

-

-

Post-Measurement and Data Processing:

-

Retract the press arm, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 1.

-

Apply a software-based ATR correction to the collected spectrum. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[20]

-

Perform a baseline correction if necessary to ensure all absorption peaks originate from a flat baseline.

-

Section 4: A Framework for Spectral Interpretation

Interpreting the spectrum is a systematic process of matching observed bands to the predicted vibrations. This process validates the molecular structure by confirming the presence of all expected functional groups and the absence of unexpected ones.

-

High-Frequency Region (4000-2500 cm⁻¹):

-

First Checkpoint: Look immediately between 3500-3300 cm⁻¹. Do you see two sharp, medium peaks? Their presence is strong evidence for the primary amine (-NH₂).[7][11]

-

Second Checkpoint: Scan the region just below 3000 cm⁻¹. The presence of strong, sharp peaks here confirms the aliphatic C-H bonds of the azepane and methylene groups.[15]

-

Third Checkpoint: Look just above 3000 cm⁻¹. Weaker, sharp signals in this area are indicative of the aromatic C-H bonds, confirming the benzene ring.[14]

-

-

Mid-Frequency "Functional Group" Region (2500-1300 cm⁻¹):

-

Fourth Checkpoint: Identify the sharp bands around 1600 cm⁻¹ and 1500 cm⁻¹. These are characteristic of the C=C stretching within the benzene ring.[16]

-

Fifth Checkpoint: Look for a medium-to-strong band between 1650-1580 cm⁻¹. This is the N-H scissoring vibration, another confirmation of the primary amine.[6]

-

Sixth Checkpoint: Locate the medium CH₂ scissoring band around 1450 cm⁻¹, confirming the aliphatic chains.[19]

-

Seventh Checkpoint: Find the strong, sharp band between 1335-1250 cm⁻¹. This is the aromatic C-N stretch, a key feature of the aniline moiety.[6]

-

-

Low-Frequency "Fingerprint" Region (1300-650 cm⁻¹):

-

Eighth Checkpoint: This region is complex but contains highly diagnostic peaks. Look for the strong, sharp peak between 860-790 cm⁻¹. Its presence is definitive proof of a para-substituted (1,4) benzene ring.[18]

-